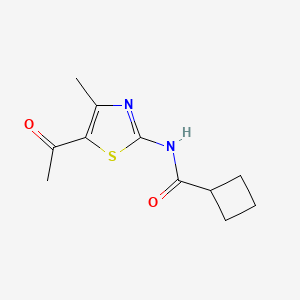
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide, commonly known as ACTB, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazole-based compound that has been synthesized using various methods, and its unique properties have made it a popular choice for various applications.
Mécanisme D'action
The exact mechanism of action of ACTB is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. ACTB has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ACTB exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation. In addition, ACTB has been found to exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
ACTB has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. It exhibits potent biological activity at low concentrations, making it a cost-effective research tool. However, it also has some limitations. ACTB is unstable in aqueous solutions and can decompose over time. It also has poor solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for research on ACTB. One potential area of research is the development of novel ACTB derivatives with enhanced biological activity and improved stability. Another area of research is the investigation of the potential of ACTB as a therapeutic agent for the treatment of various inflammatory and cancer-related diseases. Additionally, further studies are needed to understand the exact mechanism of action of ACTB and its potential interactions with other compounds.
Méthodes De Synthèse
ACTB can be synthesized using different methods, including the reaction of 5-acetyl-4-methylthiazole-2-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base. Another method involves the reaction of 5-acetyl-4-methylthiazole-2-carboxylic acid with cyclobutanecarbonyl isocyanate in the presence of a base. Both methods have been reported to yield high-quality ACTB.
Applications De Recherche Scientifique
ACTB has been extensively used in scientific research, primarily in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. ACTB has also been used as a building block for the synthesis of various compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-6-9(7(2)14)16-11(12-6)13-10(15)8-4-3-5-8/h8H,3-5H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYKJJLYFPTGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)
![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)


![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)
![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)


![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)